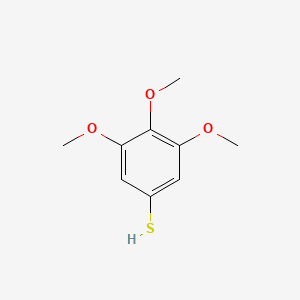

3,4,5-TRIMETHOXYBENZENE-1-THIOL

概要

説明

3,4,5-Trimethoxybenzene-1-thiol: is an organic compound characterized by the presence of three methoxy groups and a thiol group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzene-1-thiol typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired thiol compound .

Industrial Production Methods: the general approach involves the use of phase-transfer catalysis and basic-reductive systems to achieve high yields and purity .

化学反応の分析

Types of Reactions:

Oxidation: 3,4,5-Trimethoxybenzene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted benzene derivatives.

科学的研究の応用

Applications in Organic Synthesis

3,4,5-Trimethoxybenzene-1-thiol serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Functionalized Compounds : The thiol group allows for further functionalization through reactions such as alkylation and acylation. For example, it can be used in lithium-catalyzed thiol alkylation reactions to produce complex molecules with specific functional groups .

- Antioxidant Studies : Research has indicated that compounds containing the 3,4,5-trimethoxy group possess antioxidant properties. This has implications for developing new antioxidants for pharmaceutical applications .

Material Science Applications

In material science, this compound is utilized for:

- Coating Technologies : The compound can be employed in creating protective coatings due to its ability to form stable bonds with metal surfaces. This enhances corrosion resistance and durability.

- Nanotechnology : It is used in the synthesis of nanoparticles where thiol groups facilitate the stabilization of metal nanoparticles. This is crucial for applications in catalysis and electronics.

Case Study 1: Antioxidant Capacity

A study conducted on the antioxidant capacity of 3,4,5-trimethoxyphenol derivatives demonstrated that the presence of methoxy groups significantly enhances the radical scavenging ability of the compounds . This finding suggests potential applications in food preservation and health supplements.

Case Study 2: Coating Applications

Research on thiol-based coatings highlighted the effectiveness of this compound in forming self-assembled monolayers on gold substrates. These coatings exhibited excellent stability and adhesion properties, making them suitable for biosensor applications .

作用機序

The mechanism of action of 3,4,5-trimethoxybenzene-1-thiol involves its ability to donate electrons and act as an antioxidant. The thiol group can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound can modulate the activity of enzymes involved in redox reactions and cellular signaling pathways .

類似化合物との比較

- **1

特性

分子式 |

C9H12O3S |

|---|---|

分子量 |

200.26 g/mol |

IUPAC名 |

3,4,5-trimethoxybenzenethiol |

InChI |

InChI=1S/C9H12O3S/c1-10-7-4-6(13)5-8(11-2)9(7)12-3/h4-5,13H,1-3H3 |

InChIキー |

BLFIUDXNGYVYMP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)S |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。